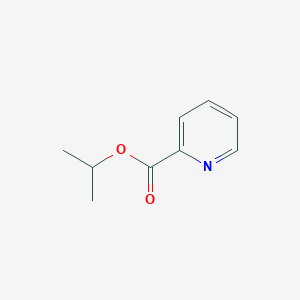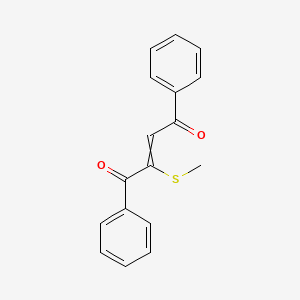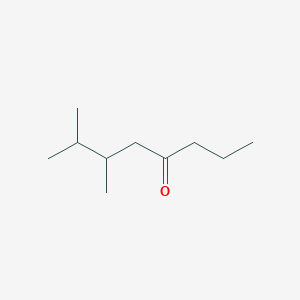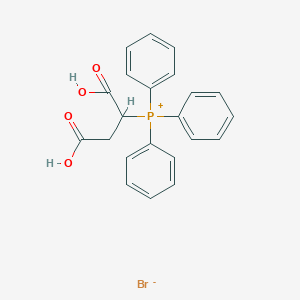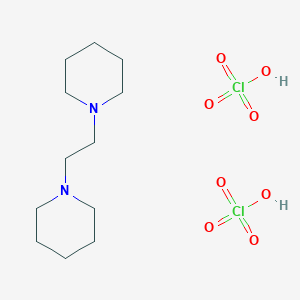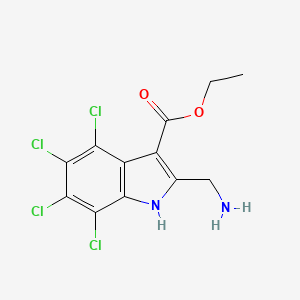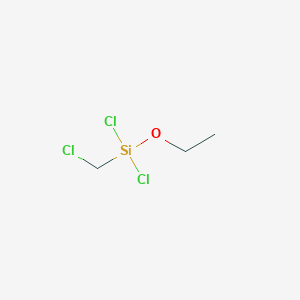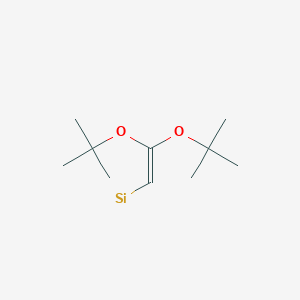![molecular formula C11H9ClN2O B14491166 7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 63484-56-0](/img/structure/B14491166.png)
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a heterocyclic compound that features a fused pyrroloquinazoline structure. This compound is of significant interest due to its potential pharmacological activities and its presence in various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization to form the quinazoline ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other derivatives with modified functional groups .
科学的研究の応用
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
2,3-Dihydropyrrole: A heterocyclic compound with a five-membered ring containing nitrogen.
Uniqueness
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to its fused pyrroloquinazoline structure, which imparts distinct chemical and biological properties. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications.
特性
CAS番号 |
63484-56-0 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC名 |
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(6-7)11(15)13-10-2-1-5-14(9)10/h3-4,6H,1-2,5H2 |
InChIキー |
USEKNVIVIYWTMA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC(=O)C3=C(N2C1)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



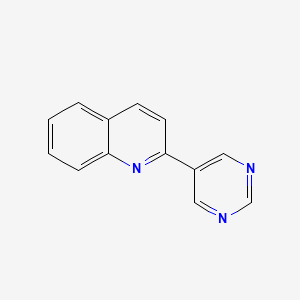
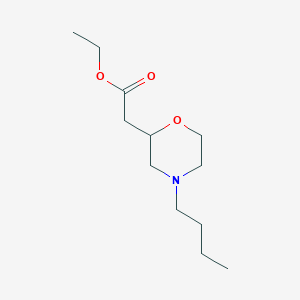
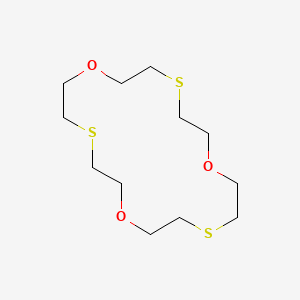
![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
